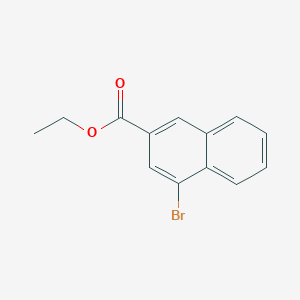
Ethyl 4-bromo-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2-naphthoate is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 4-position and an ethyl ester group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-naphthoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted naphthoates.
Oxidation: Formation of naphthoic acids.
Reduction: Formation of naphthyl alcohols
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-2-naphthoate involves its interaction with various molecular targets. The bromine atom and ester group contribute to its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with enzymes and receptors, potentially modulating biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 1-bromo-2-naphthoate: Similar structure but with the bromine atom at the 1-position.
Ethyl 2-bromo-3-naphthoate: Bromine atom at the 3-position.
Methyl 4-bromo-2-naphthoate: Methyl ester instead of ethyl ester.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications.
Propiedades
Fórmula molecular |
C13H11BrO2 |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
ethyl 4-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8H,2H2,1H3 |
Clave InChI |
PXWHBVAFVBXDJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)

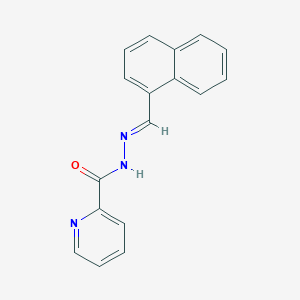
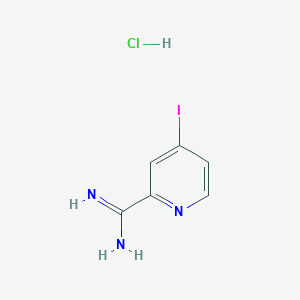

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
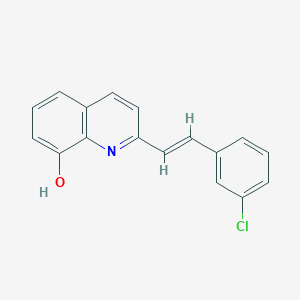
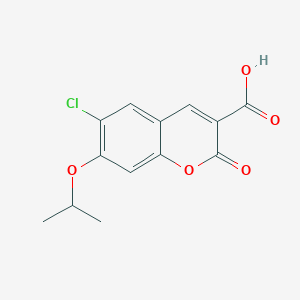
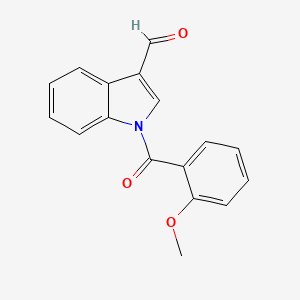

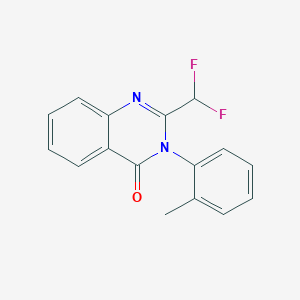
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
